Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate
Overview
Description
Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate, or TFA-E2MFA, is an organic compound belonging to the class of amides that is widely used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Cancer Research
This compound has been identified as a potent inhibitor of cancer cell growth and proliferation. It disrupts the synthesis of disulfide bonds in protein chains, which is a critical process for cancer cell survival .
Anti-Infectious Disease Properties
It exhibits anti-infectious disease properties by reducing the replication of HIV-1 and herpes simplex virus, making it a valuable compound for research in virology .
Pharmaceutical Testing
Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results .
Toxicity Assessment
The compound has been applied in toxicity assessment studies, where its effects on skin irritation and lymph node proliferative responses have been evaluated .
properties
IUPAC Name |
ethyl 2-(morpholine-3-carbonylamino)acetate;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.C2HF3O2/c1-2-15-8(12)5-11-9(13)7-6-14-4-3-10-7;3-2(4,5)1(6)7/h7,10H,2-6H2,1H3,(H,11,13);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZPOPSIQGCERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1COCCN1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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